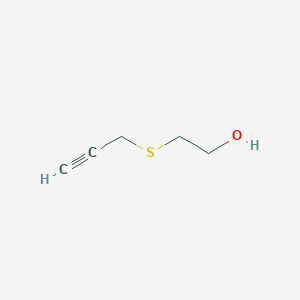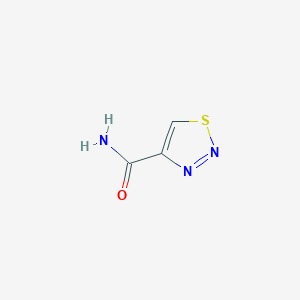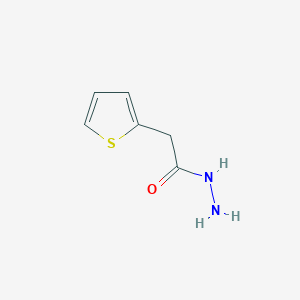
2-(Pyrrolidin-2-yl)-1H-Pyrrol
Übersicht
Beschreibung
2-(Pyrrolidin-2-yl)-1h-pyrrole is a heterocyclic compound that features a pyrrole ring fused with a pyrrolidine ring
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-2-yl)-1h-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemische Analyse
Biochemical Properties
2-(Pyrrolidin-2-yl)-1h-pyrrole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between 2-(Pyrrolidin-2-yl)-1h-pyrrole and DPP-4 can inhibit the enzyme’s activity, thereby influencing glucose levels in the body. Additionally, 2-(Pyrrolidin-2-yl)-1h-pyrrole may interact with other proteins and enzymes, affecting various biochemical pathways.
Cellular Effects
2-(Pyrrolidin-2-yl)-1h-pyrrole has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2-(Pyrrolidin-2-yl)-1h-pyrrole can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
The molecular mechanism of 2-(Pyrrolidin-2-yl)-1h-pyrrole involves its interaction with specific biomolecules. At the molecular level, it can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, the binding of 2-(Pyrrolidin-2-yl)-1h-pyrrole to DPP-4 results in the inhibition of the enzyme’s activity, which in turn affects glucose metabolism . Additionally, 2-(Pyrrolidin-2-yl)-1h-pyrrole can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-2-yl)-1h-pyrrole can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, 2-(Pyrrolidin-2-yl)-1h-pyrrole may degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to 2-(Pyrrolidin-2-yl)-1h-pyrrole can result in changes in cellular behavior and function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-2-yl)-1h-pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, 2-(Pyrrolidin-2-yl)-1h-pyrrole can cause toxic or adverse effects, including organ damage and altered cellular function. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its potential risks.
Metabolic Pathways
2-(Pyrrolidin-2-yl)-1h-pyrrole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo oxidation and reduction reactions, leading to the formation of metabolites that are excreted through urine . Additionally, 2-(Pyrrolidin-2-yl)-1h-pyrrole can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-2-yl)-1h-pyrrole within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 2-(Pyrrolidin-2-yl)-1h-pyrrole can localize to specific compartments, where it exerts its effects. The distribution of 2-(Pyrrolidin-2-yl)-1h-pyrrole within tissues can also impact its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-2-yl)-1h-pyrrole is essential for its activity and function. The compound may be directed to specific organelles or compartments within the cell, where it interacts with target biomolecules . For example, 2-(Pyrrolidin-2-yl)-1h-pyrrole may localize to the nucleus, where it can influence gene expression by interacting with transcription factors. Additionally, post-translational modifications and targeting signals can affect the subcellular localization of 2-(Pyrrolidin-2-yl)-1h-pyrrole, thereby modulating its activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-1h-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyrrole with a suitable pyrrolidine derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. For example, the use of palladium catalysts in the presence of a base can promote the formation of the desired compound .
Industrial Production Methods
Industrial production of 2-(Pyrrolidin-2-yl)-1h-pyrrole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of starting materials and reaction conditions is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrrolidin-2-yl)-1h-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Pyrrole: Another five-membered nitrogen-containing heterocycle.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Uniqueness
2-(Pyrrolidin-2-yl)-1h-pyrrole is unique due to its fused ring structure, which combines the properties of both pyrrole and pyrrolidine. This fusion imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-pyrrolidin-2-yl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,8-10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIFIQOPWFJFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293113 | |
| Record name | 2-(pyrrolidin-2-yl)-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-13-7 | |
| Record name | 2-(2-Pyrrolidinyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87244 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC87244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(pyrrolidin-2-yl)-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)


![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)




![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)


